Superior Discrimination of MMP-9 over cdMMP-8 by Aminomalonic Acid-Containing Peptide Inhibitors
Aminomalonic acid is a critical component of peptide-based matrix metalloproteinase (MMP) inhibitors, enabling high selectivity for MMP-9 (Gelatinase B) over cdMMP-8 (Neutrophil Collagenase). The most potent inhibitor in a series of Pro-Leu-Ama(NHOH) derivatives exhibits a Ki of 5×10⁻⁹ M for MMP-9 and 2×10⁻⁶ M for cdMMP-8 [1]. This represents a 400-fold discrimination factor favoring MMP-9, a level of selectivity that is essential for therapeutic targeting and not achievable with simpler amino acid scaffolds.
| Evidence Dimension | Inhibition constant (Ki) for MMP-9 vs. cdMMP-8 |
|---|---|
| Target Compound Data | Peptide containing aminomalonic acid: Ki(MMP-9) = 5×10⁻⁹ M; Ki(cdMMP-8) = 2×10⁻⁶ M |
| Comparator Or Baseline | Target vs. baseline: MMP-9 vs. cdMMP-8 |
| Quantified Difference | 400-fold lower Ki for MMP-9 (5×10⁻⁹ M vs. 2×10⁻⁶ M) |
| Conditions | In vitro enzyme inhibition assay using activated native human gelatinase B (MMP-9) and the catalytic domain of neutrophil collagenase (cdMMP-8). |
Why This Matters
Procurement of aminomalonic acid is essential for research groups developing selective MMP-9 inhibitors, as alternative amino acid building blocks do not confer this specific and quantitatively validated enzyme discrimination.
- [1] FEBS Letters. (1998). Hydroxamate derivatives of substrate-analogous peptides containing aminomalonic acid are potent inhibitors of matrix metalloproteinases. Volume 436, Issue 2, Pages 209-212. View Source
